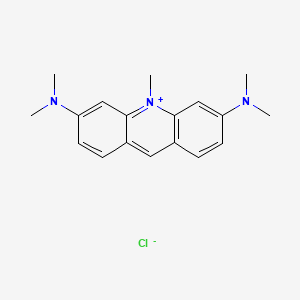
3,6-bis-(Dimethylamino)-10-methylacridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is a cationic dye known for its ability to intercalate with nucleic acids, making it useful in various biological and chemical applications. This compound is often used in fluorescence microscopy and as a staining agent in molecular biology due to its strong fluorescence properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride typically involves the reaction of acridine with dimethylamine in the presence of a methylating agent. The process can be summarized as follows:
Starting Material: Acridine
Reagents: Dimethylamine, methylating agent (e.g., methyl iodide)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature, usually around 0-5°C.
Procedure: Acridine is dissolved in the solvent, followed by the addition of dimethylamine and the methylating agent. The mixture is stirred for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3,6-bis-(Dimethylamino)-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted acridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Acridone derivatives
Reduction: Dihydroacridine derivatives
Substitution: Substituted acridinium compounds
科学的研究の応用
3,6-bis-(Dimethylamino)-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for staining nucleic acids and studying cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting biological and chemical substances.
作用機序
The primary mechanism of action of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, leading to changes in their function. The compound’s fluorescence properties allow it to be used as a marker for nucleic acids in various biological assays. The molecular targets include the nucleic acid bases, and the pathways involved are primarily related to the structural changes induced by intercalation.
類似化合物との比較
Similar Compounds
Acridine Orange: Another cationic dye used for nucleic acid staining, but with different spectral properties.
Ethidium Bromide: A commonly used nucleic acid stain with similar intercalating properties but higher toxicity.
Propidium Iodide: Used for staining dead cells in flow cytometry, with different binding characteristics.
Uniqueness
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is unique due to its specific fluorescence properties, which make it particularly useful for certain types of fluorescence microscopy and nucleic acid staining. Its lower toxicity compared to some other intercalating dyes also makes it a preferred choice in various applications.
特性
CAS番号 |
20195-94-2 |
|---|---|
分子式 |
C18H22ClN3 |
分子量 |
315.8 g/mol |
IUPAC名 |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C18H22N3.ClH/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15;/h6-12H,1-5H3;1H/q+1;/p-1 |
InChIキー |
MZQYZETURJKXIA-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
正規SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Key on ui other cas no. |
20195-94-2 |
同義語 |
tetramethylacriflavine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















